molecular formula C18H18N4O3 B2394931 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide CAS No. 2034280-92-5

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide

Cat. No. B2394931
CAS RN: 2034280-92-5
M. Wt: 338.367
InChI Key: SQVSTILHPMDODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity of Dihydropyridine Derivatives Dihydropyridine derivatives, including those related to N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide, have been synthesized and characterized for their antimicrobial properties. These compounds, through their synthesis from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide and related chemicals, exhibit significant antimicrobial activities, highlighting their potential in pharmacological applications (Joshi, 2015).

Lipoxygenase Inhibition by Oxadiazole Derivatives The synthesis of new oxadiazole derivatives, including those structurally related to N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide, has demonstrated their potential as lipoxygenase inhibitors. These compounds, by inhibiting lipoxygenase, could serve as templates for developing novel anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Insecticidal Applications of Oxadiazole Rings Compounds incorporating 1,3,4-oxadiazole rings, akin to the oxadiazole moiety in N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide, have shown promising insecticidal activities. Their structure-activity relationship studies and density functional theory analyses provide insights into their insecticidal mechanism, potentially leading to new avenues in pest control strategies (Qi et al., 2014).

Anticancer Potential of Tetrahydropyridines Research into tetrahydropyridine derivatives, which share structural similarities with N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide, has uncovered their anticancer activities. These compounds, through the modification of the tetrahydropyridine and oxadiazole moieties, exhibit moderate cytotoxicity against certain cancer cell lines, suggesting their utility in anticancer drug development (Redda & Gangapuram, 2007).

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-15(8-4-7-13-5-2-1-3-6-13)20-12-17-21-18(22-25-17)14-9-10-19-16(24)11-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,24)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVSTILHPMDODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylbutanamide

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